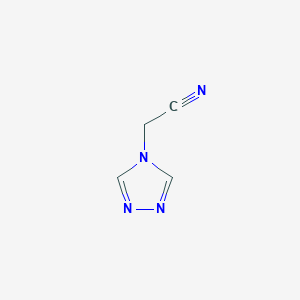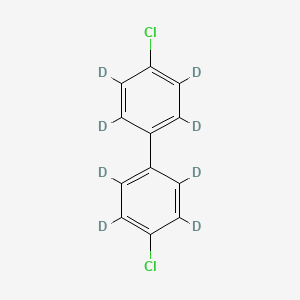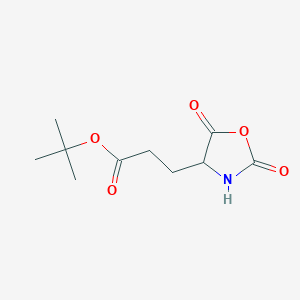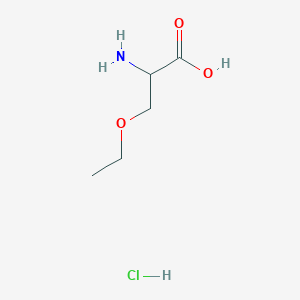
2-(4H-1,2,4-triazol-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,2,4-トリアゾール-4-イル)アセトニトリルは、3つの窒素原子を含む5員環複素環式化合物であるトリアゾール類に属する化学化合物です。この化合物は、医薬品化学、農業、材料科学など、さまざまな分野における多用途な用途のために、大きな関心を集めています。
2. 製法
合成経路と反応条件
4H-1,2,4-トリアゾール-4-イル)アセトニトリルの合成は、一般的に、特定の条件下で4H-1,2,4-トリアゾールとアセトニトリルを反応させることを含みます。一般的な方法の1つは、ナトリウムヒドリドまたは炭酸カリウムなどの塩基を使用してトリアゾールを脱プロトン化し、その後アセトニトリルを添加することです。反応は通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの非プロトン性溶媒中で高温で行われます。
工業生産方法
工業的な設定では、4H-1,2,4-トリアゾール-4-イル)アセトニトリルの生産には、品質と収率の一貫性を確保するために、連続フロー反応器が使用される場合があります。触媒と最適化された反応条件を使用すると、プロセスの効率を向上させることができます。さらに、結晶化またはクロマトグラフィーなどの精製工程が採用され、高純度の目的の生成物が得られます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-4-yl)acetonitrile typically involves the reaction of 4H-1,2,4-triazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by the addition of acetonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
反応の種類
4H-1,2,4-トリアゾール-4-イル)アセトニトリルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応は一般的で、ニトリル基は他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 触媒の存在下での過酸化水素。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求核置換のためのDMF中のナトリウムヒドリド。
生成される主要な生成物
酸化: カルボン酸またはアミドの生成。
還元: 第一アミンの生成。
置換: 使用した求核剤に応じて、さまざまな置換トリアゾールの生成。
4. 科学研究における用途
4H-1,2,4-トリアゾール-4-イル)アセトニトリルは、科学研究で幅広い用途を持っています。
科学的研究の応用
2-(4H-1,2,4-triazol-4-yl)acetonitrile has a wide range of applications in scientific research:
作用機序
4H-1,2,4-トリアゾール-4-イル)アセトニトリルの作用機序は、特定の分子標的との相互作用に関与しています。生物系では、トリアゾール環は、活性部位に結合することによって酵素を阻害し、それによって重要な生化学経路を阻害する可能性があります。 例えば、抗真菌剤としての用途では、真菌細胞膜の主要な成分であるエルゴステロールの生合成を阻害する .
6. 類似化合物の比較
類似化合物
2-(1,2,4-トリアゾール-1-イル)アセトニトリル: 構造は似ていますが、トリアゾール環の付着位置が異なります.
4-(4H-1,2,4-トリアゾール-4-イル)安息香酸: アセトニトリル基の代わりに安息香酸基が含まれています.
独自性
4H-1,2,4-トリアゾール-4-イル)アセトニトリルは、その特定の構造配置により、独特の化学反応性と生物活性を発揮するため、ユニークです。
類似化合物との比較
Similar Compounds
2-(1,2,4-Triazol-1-yl)acetonitrile: Similar in structure but differs in the position of the triazole ring attachment.
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Contains a benzoic acid group instead of an acetonitrile group.
Uniqueness
2-(4H-1,2,4-triazol-4-yl)acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C4H4N4 |
|---|---|
分子量 |
108.10 g/mol |
IUPAC名 |
2-(1,2,4-triazol-4-yl)acetonitrile |
InChI |
InChI=1S/C4H4N4/c5-1-2-8-3-6-7-4-8/h3-4H,2H2 |
InChIキー |
JMESXTMBVALUSQ-UHFFFAOYSA-N |
正規SMILES |
C1=NN=CN1CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-[(Dimethylcarbamoyl)methyl]benzoic acid](/img/structure/B12314414.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)


![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)

![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans](/img/structure/B12314459.png)
![2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12314460.png)
